

Introduction: The Strategic Importance of Methyl 4-hydroxynicotinate

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Compound of Interest

Compound Name: Methyl 4-hydroxynicotinate

CAS No.: 67367-24-2

Cat. No.: B105266

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Methyl 4-hydroxynicotinate (CAS No: 67367-24-2) is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.^{[1][2]} Its pyridine core, functionalized with both a hydroxyl group and a methyl ester, offers versatile reaction sites for further molecular elaboration. The development of a robust, scalable, and economically viable synthesis protocol is therefore of paramount importance for ensuring a consistent supply chain in research and development as well as in commercial production.

This document provides a comprehensive guide to the large-scale synthesis of **Methyl 4-hydroxynicotinate** via a field-proven Fischer-Speier esterification method. The protocol is designed for scalability, emphasizing safety, efficiency, and high purity of the final product.

PART 1: The Synthetic Blueprint: Fischer-Speier Esterification

Causality Behind the Chosen Synthetic Route

For the large-scale production of an ester from a carboxylic acid, the Fischer-Speier esterification is often the method of choice due to its operational simplicity and cost-

effectiveness. The reaction involves treating the carboxylic acid (4-hydroxynicotinic acid) with an excess of alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid. [3][4]

The core strengths of this approach are:

- **Atom Economy:** The reaction is highly efficient, with water being the only byproduct.
- **Cost-Effective Reagents:** The primary reagents—4-hydroxynicotinic acid, methanol, and sulfuric acid—are readily available and relatively inexpensive bulk chemicals.
- **Scalability:** The procedure is straightforward to scale from the laboratory bench to pilot and industrial-scale reactors without significant modifications.

The reaction proceeds via a well-understood, reversible mechanism.[5][6] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly enhancing its electrophilicity. This activation facilitates the nucleophilic attack by methanol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final product and regenerate the acid catalyst.[4][6] To drive the equilibrium towards the product side and ensure high conversion, methanol is used in large excess, functioning as both a reagent and the solvent.[4][5]

PART 2: Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product. Adjustments can be made proportionally for different batch sizes.

Safety First: Hazard Analysis and Mitigation

All operations must be conducted in a well-ventilated chemical fume hood or a controlled reactor bay. Appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemically resistant gloves, is mandatory.[7][8]

- **4-Hydroxynicotinic Acid:** May cause skin and serious eye irritation. Harmful if swallowed.[9]

- Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
- Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive and reacts exothermically with water and alcohols.

Ensure that emergency eyewash stations and safety showers are readily accessible.^{[7][8]}

Materials and Equipment

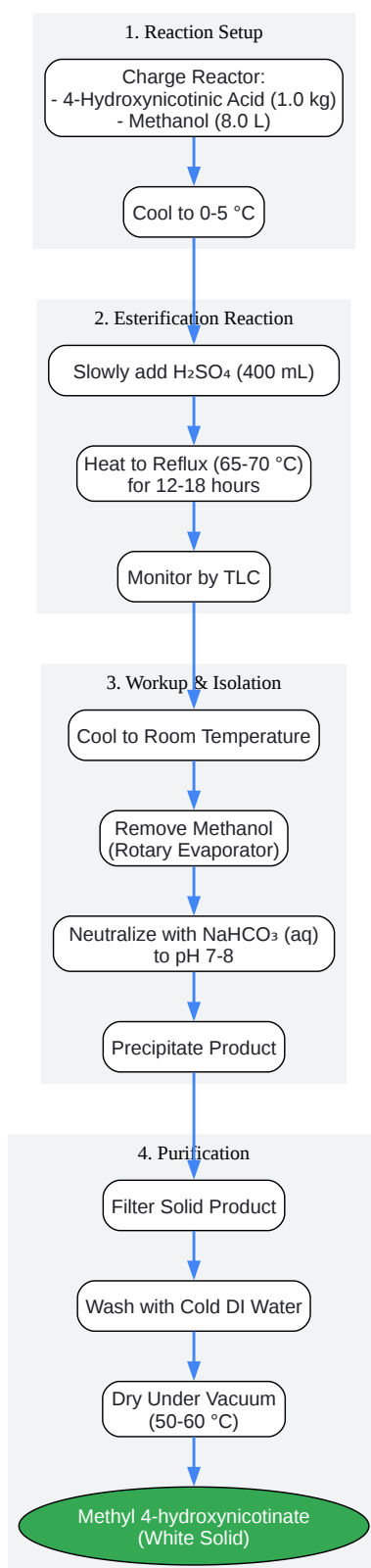
Reagent/Material	CAS Number	Molecular Wt.	Quantity	Notes
4-Hydroxynicotinic Acid	609-70-1	139.11 g/mol	1.00 kg (7.19 mol)	Starting material, >98% purity
Methanol (Anhydrous)	67-56-1	32.04 g/mol	8.0 L (~6.3 kg)	Reagent and solvent
Sulfuric Acid (98%)	7664-93-9	98.08 g/mol	400 mL (~736 g)	Catalyst
Sodium Bicarbonate	144-55-8	84.01 g/mol	As required (~1.5 kg)	For neutralization
Deionized Water	7732-18-5	18.02 g/mol	As required	For workup and washing

Equipment:

- 20 L glass reactor equipped with a mechanical overhead stirrer, reflux condenser, dropping funnel, and temperature probe.
- Heating/cooling mantle.
- Rotary evaporator with a large-capacity flask.
- Large Buchner funnel and vacuum flask for filtration.

- Vacuum oven for drying.

Experimental Workflow Diagram



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Caption: Workflow for the large-scale synthesis of **Methyl 4-hydroxynicotinate**.

Step-by-Step Synthesis Procedure

- **Reactor Charging:** Charge the 20 L reactor with 4-hydroxynicotinic acid (1.00 kg) and methanol (8.0 L). Begin stirring to create a slurry.
- **Catalyst Addition:** Cool the reactor contents to 0-5 °C using a cooling bath. Slowly add concentrated sulfuric acid (400 mL) via the dropping funnel over a period of at least one hour. **Critical Step:** Maintain the internal temperature below 20 °C during the addition to control the exothermic reaction.
- **Reaction Execution:** After the acid addition is complete, slowly heat the mixture to reflux (approximately 65-70 °C). Maintain a gentle reflux for 12-18 hours.
- **Reaction Monitoring:** Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxynicotinic acid) is no longer detectable.
- **Solvent Removal:** Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
- **Neutralization and Precipitation:** To the concentrated residue, slowly and carefully add a saturated aqueous solution of sodium bicarbonate with vigorous stirring.[10][11] Continue adding the base until the pH of the mixture is between 7 and 8. A thick white solid will precipitate.[11] **Critical Step:** Perform this step slowly to control the vigorous gas evolution (CO₂).
- **Product Isolation:** Cool the slurry in an ice bath for 1-2 hours to ensure complete precipitation. Collect the white solid by vacuum filtration using a large Buchner funnel.[12]
- **Purification:** Wash the filter cake thoroughly with several portions of cold deionized water (total of 3-4 L) to remove any inorganic salts.
- **Drying:** Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Results

Parameter	Value
Expected Yield	980 g - 1.05 kg
Theoretical Yield	1.10 kg
Yield Percentage	89% - 95%
Appearance	White to off-white crystalline solid
Purity (by HPLC)	>99%

PART 3: Protocol Validation and Trustworthiness

The reliability of this protocol is ensured through several intrinsic checkpoints:

- **Completion Monitoring:** The use of TLC provides a definitive endpoint for the reaction, preventing premature workup and ensuring maximum conversion of the starting material. This is a crucial self-validation step before committing to the resource-intensive workup phase.
- **pH-Dependent Isolation:** The product, **Methyl 4-hydroxynicotinate**, is an amphoteric molecule that is soluble in both strong acid and strong base. Its precipitation is highly dependent on reaching a neutral pH. The visual confirmation of a robust precipitation upon neutralization serves as a direct validation of the workup conditions.[\[11\]](#)
- **Purification by Washing:** The extensive washing of the filtered product with deionized water is specifically designed to remove sodium sulfate and any unreacted sodium bicarbonate. The final purity, confirmed by analytical methods like HPLC or NMR, validates the effectiveness of this purification step.

By adhering to these steps and checkpoints, researchers can confidently and safely execute the large-scale synthesis of high-purity **Methyl 4-hydroxynicotinate**.

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